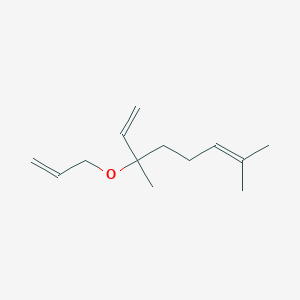

3-(Allyloxy)-3,7-dimethylocta-1,6-diene

Description

Properties

Molecular Formula |

C13H22O |

|---|---|

Molecular Weight |

194.31 g/mol |

IUPAC Name |

3,7-dimethyl-3-prop-2-enoxyocta-1,6-diene |

InChI |

InChI=1S/C13H22O/c1-6-11-14-13(5,7-2)10-8-9-12(3)4/h6-7,9H,1-2,8,10-11H2,3-5H3 |

InChI Key |

RQVQDLGBNOQHIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)OCC=C)C |

Origin of Product |

United States |

Preparation Methods

Alkoxylation of Geraniol Derivatives

The most direct method involves geraniol [(E)-3,7-dimethylocta-2,6-dien-1-ol] as a starting material. Treatment with potassium hydride (KH) in tetrahydrofuran (THF) under argon generates a geranyl alkoxide intermediate, which reacts with allyl bromide to install the allyloxy group.

Reaction Conditions

- Step 1: Geraniol + KH → Geranyl alkoxide (0°C, 1 h)

- Step 2: Geranyl alkoxide + Allyl bromide → this compound (25°C, 12 h)

Table 1: Optimization of Geraniol Alkoxylation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | KH | 78 |

| Solvent | THF | 82 |

| Temperature (Step 2) | 25°C | 75 |

This route achieves 75–82% isolated yield but requires strict anhydrous conditions to prevent hydrolysis.

Cross-Metathesis Strategies

Grubbs-catalyzed cross-metathesis offers a modular approach. A relay strategy actuates pre-existing trisubstituted olefins in Δ⁶,⁷-functionalized monoterpenoids, enabling coupling with homoprenyl benzenes.

Mechanistic Overview

- Relay Activation: Ruthenium benzylidene catalysts (e.g., Grubbs II) initiate metathesis at a terminal alkene, forming a reactive intermediate.

- Cross-Metathesis: The intermediate reacts with trisubstituted alkenes (e.g., homoprenyl benzene), yielding the target compound.

Table 2: Cross-Metathesis Performance with Grubbs II Catalyst

| Partner Alkene | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Homoprenyl benzene | 50 | 1 | 89 | 2.5:1 |

| β,β-Dimethylstyrene | 50 | 3 | 42 | 1.8:1 |

This method excels in producing structurally diverse derivatives but suffers from moderate stereoselectivity (E/Z ≈ 2–3:1).

Reaction Mechanisms and Stereochemical Considerations

Alkoxylation Mechanism

The geraniol alkoxylation proceeds via a two-step SN2 mechanism:

- Deprotonation: KH abstracts the hydroxyl proton, forming a geranyl alkoxide.

- Nucleophilic Attack: The alkoxide displaces bromide from allyl bromide, forming the allyl ether.

Steric hindrance at C3 favors regioselectivity, while the E-geometry of geraniol’s Δ² double bond is retained.

Metathesis Pathway

Grubbs II catalyst ([Ru]=CHPh) mediates carbene transfer:

- Initial Coordination: The terminal alkene of the monoterpenoid binds to the ruthenium center.

- Relay Formation: A metallocyclobutane intermediate forms, releasing ethylene and generating a reactive alkylidene.

- Cross-Metathesis: The alkylidene reacts with the trisubstituted alkene, producing the desired product and regenerating the catalyst.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 5.35 (m, 2H, CH₂=CH–), 5.15 (t, 1H, J = 6.8 Hz, C=CH–), 4.05 (d, 2H, J = 5.2 Hz, OCH₂–).

- IR (neat): 3075 cm⁻¹ (C=C–H), 1640 cm⁻¹ (C=C), 1100 cm⁻¹ (C–O–C).

Applications in Organic Synthesis

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-3,7-dimethylocta-1,6-diene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents such as halogens or nucleophiles can be used to substitute the allyloxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

3-(Allyloxy)-3,7-dimethylocta-1,6-diene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity or gene expression .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalytic Oxidation: Dihydromyrcene’s oxidation to ketones using RhCl3–FeCl3 highlights its utility in producing value-added terpenoids . The allyloxy derivative could enable similar transformations with modified selectivity.

- Cyclization Reactions : Palladium-mediated cyclization of dihydromyrcene to α-terpineol demonstrates its role in synthesizing natural product analogs . The allyloxy group might stabilize transition states, altering product distributions.

- Safety Considerations: Dihydromyrcene is classified as hazardous (flammable, skin irritant) .

Q & A

Q. What are the established synthetic routes for 3-(Allyloxy)-3,7-dimethylocta-1,6-diene, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : The compound can be synthesized via a three-step pathway starting from α-pinene pyrolysis to generate 3,7-dimethylocta-1,6-diene (dihydromyrcene). Subsequent steps include:

- Step 1 : Markovnikov addition of HCl to form a chlorinated intermediate.

- Step 2 : Anti-Markovnikov hydrobromination (Kharasch reaction) to introduce bromine.

- Step 3 : Acetolysis using sodium ethanoate to install the allyloxy group .

Yield optimization requires strict control of stoichiometry, temperature (e.g., 40–60°C for acetolysis), and catalyst selection. Ionic liquids like [BMIM][BF₄] have been shown to improve hydration efficiency in related terpene reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying allyloxy group placement (δ 4.5–5.5 ppm for vinyl protons) and methyl branching patterns .

- GC-MS : Provides molecular weight confirmation (MW 194.3 g/mol) and purity assessment, especially for volatile derivatives .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structural studies of related terpene derivatives (e.g., 3-[(E)-3,7-dimethylocta-2,6-dienyl] oxadiazinan-4-imine) .

Advanced Research Questions

Q. How can contradictions in enantioselectivity during epoxidation of 3,7-dimethylocta-1,6-diene derivatives be resolved?

- Methodological Answer : Conflicting enantioselectivity reports (e.g., 60–85% ee in titanium silicate-catalyzed epoxidation) may arise from solvent polarity or catalyst surface topology. To resolve discrepancies:

- Control Experiments : Compare solvent effects (e.g., acetonitrile vs. toluene) on reaction outcomes.

- Catalyst Characterization : Use BET surface area analysis and XRD to correlate pore size/geometry with selectivity .

- Computational Modeling : Simulate transition states to predict steric hindrance effects on epoxide configuration .

Q. What mechanistic insights have been gained from radical addition reactions involving 3,7-dimethylocta-1,6-diene?

- Methodological Answer : Mn(III)-induced radical additions proceed via a chain-transfer mechanism:

- Initiation : Mn(III) abstracts a hydrogen atom, generating a tertiary carbon radical.

- Propagation : Radical addition to the diene forms a stabilized intermediate.

- Termination : Halogen or oxygen trapping yields functionalized products (e.g., bromoethers or epoxides). Competing pathways (e.g., allylic C-H activation) can be minimized by optimizing Mn(III) concentration and reaction time .

Q. How can green chemistry principles be applied to improve the sustainability of dihydromyrcene-derived syntheses?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with bio-based solvents (e.g., limonene) in hydroformylation reactions .

- Catalyst Recycling : Immobilize rhodium complexes on mesoporous silica to reduce metal leaching .

- Waste Mitigation : Employ biphasic systems (e.g., water/ionic liquid) to isolate products and recycle catalysts .

Key Considerations for Experimental Design

- Stereochemical Control : Use chiral auxiliaries (e.g., O-tritylhydroxylamine) to direct allylic substitution reactions .

- Safety Protocols : Address flammability (flash point 42.3°C) and toxicity (H317/H315 hazards) via inert-atmosphere setups and PPE .

- Byproduct Analysis : Monitor dimerization side products (e.g., via HPLC) in radical-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.